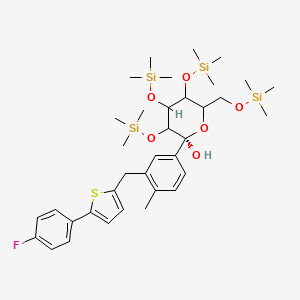

![molecular formula C22H38Cl2FeN2 B1496993 Dichlorure de 1,1'-bis[3-(triméthylammonio)propyl]ferrocène CAS No. 2093414-16-3](/img/structure/B1496993.png)

Dichlorure de 1,1'-bis[3-(triméthylammonio)propyl]ferrocène

Vue d'ensemble

Description

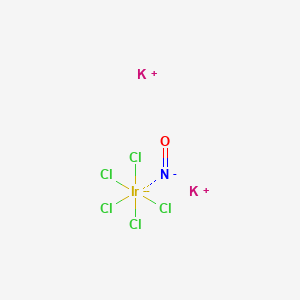

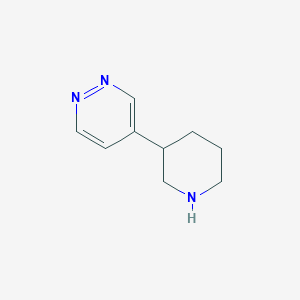

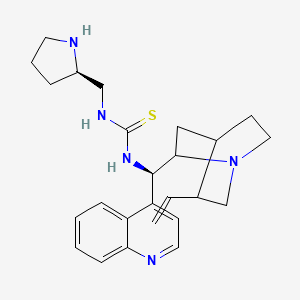

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride, also known as BTMAP-Fc, is an organometallic compound with the molecular formula C22H38Cl2FeN2 and a molecular weight of 457.31 . It is a ferrocene-based compound with two trimethylammonio groups, which are linked through a propyl chain.

Molecular Structure Analysis

The molecular structure of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride consists of a ferrocene core with two trimethylammonio groups attached via propyl chains . The exact 3D conformer or 2D structure is not provided in the search results.Physical And Chemical Properties Analysis

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride is a solid at 20°C and should be stored under inert gas due to its hygroscopic nature . It has a molecular weight of 457.3 g/mol .Applications De Recherche Scientifique

Industrie chimique

Il est disponible sous forme de poudre ou de cristal blanc à brun .

Stockage d'énergie

“Dichlorure de 1,1'-bis[3-(triméthylammonio)propyl]ferrocène” est utilisé dans le domaine des énergies alternatives . Il est particulièrement utilisé dans le développement des batteries à flux redox (RFB), qui sont des dispositifs de stockage d'énergie électrochimique prometteurs .

Batteries à flux redox

Dans le contexte des batteries à flux redox, ce composé est utilisé comme catholyte . Les catholytes sont des solutions qui contiennent le matériau de la cathode pour ces batteries .

Batteries à flux redox aqueuses

Ce composé est utilisé dans le développement des batteries à flux redox aqueuses . Ces batteries utilisent des électrolytes aqueux, qui présentent plusieurs avantages par rapport aux électrolytes non aqueux, tels qu'un faible coût de fabrication, une non-toxicité, la sécurité et l'innocuité environnementale .

Catholytes à base de fer

“this compound” est utilisé dans le développement de catholytes à base de fer pour les batteries à flux redox aqueuses . Les catholytes à base de fer présentent une large gamme de potentiels redox et de solubilité dans l'eau, ce qui offre une large gamme de performances de cellule .

Conception moléculaire

La conception moléculaire de ce composé, telle que la fonctionnalisation des ligands, le mélange des contre-ions et l'asymétrisation, permet d'améliorer rationnellement la solubilité, le potentiel redox et la densité énergétique .

Safety and Hazards

Orientations Futures

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride has potential applications in the field of energy storage, particularly in neutral pH aqueous organic–organometallic redox flow batteries . Its high cycling stability and capacity retention make it a promising material for future research and development .

Mécanisme D'action

Target of Action

It is known that this compound is used in the field of materials science, specifically in the development of battery materials .

Mode of Action

It is known that the compound has a high solubility, which could influence its interaction with its targets .

Biochemical Pathways

The compound is primarily used in materials science rather than biochemistry, which may explain the lack of information on its biochemical interactions .

Result of Action

It is known that the compound is used in the development of battery materials, suggesting that its effects may be more relevant in a materials science context rather than a biological one .

Action Environment

The action of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride can be influenced by environmental factors. For instance, the compound has been noted to have a high solubility , which could be affected by the pH and ionic strength of the surrounding environment. Additionally, the compound is stored under inert gas to prevent moisture absorption , indicating that its stability and efficacy could be influenced by humidity and exposure to oxygen .

Analyse Biochimique

Biochemical Properties

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s ferrocene core allows it to participate in redox reactions, making it a valuable tool in studying electron transfer processes. Additionally, the trimethylammonio groups enhance its solubility in aqueous solutions, facilitating its interaction with biomolecules. The nature of these interactions often involves electrostatic attractions and hydrogen bonding, which can influence the activity and stability of the target biomolecules .

Cellular Effects

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s redox properties can impact oxidative stress levels within cells, leading to changes in signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, its interaction with cellular membranes can alter membrane potential and ion transport, further influencing cellular activities .

Molecular Mechanism

The molecular mechanism of action of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, through electrostatic interactions and hydrogen bonding. This binding can result in enzyme inhibition or activation, depending on the target enzyme’s role in cellular metabolism. Furthermore, the compound’s redox properties enable it to participate in electron transfer reactions, which can lead to changes in gene expression and cellular responses to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under inert gas conditions but can degrade when exposed to moisture or oxygen. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and reduced oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant toxicity .

Metabolic Pathways

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate redox reactions and cellular metabolism. The compound’s redox properties enable it to influence metabolic flux and metabolite levels, potentially altering the balance between anabolic and catabolic processes. These interactions can have downstream effects on energy production, biosynthesis, and cellular homeostasis .

Transport and Distribution

The transport and distribution of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular proteins and lipids. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular processes. Its localization can impact its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions .

Propriétés

IUPAC Name |

3-cyclopenta-1,4-dien-1-ylpropyl(trimethyl)azanium;iron(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H19N.2ClH.Fe/c2*1-12(2,3)10-6-9-11-7-4-5-8-11;;;/h2*4-5,7-8H,6,9-10H2,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOZKECBRJESSW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC1=C[CH-]C=C1.C[N+](C)(C)CCCC1=C[CH-]C=C1.[Cl-].[Cl-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38Cl2FeN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2093414-16-3 | |

| Record name | 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

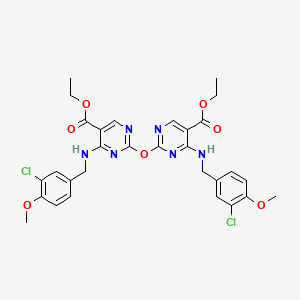

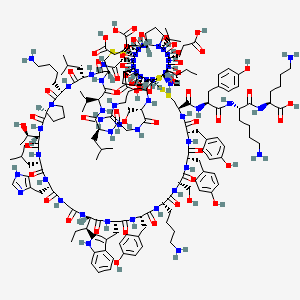

![4-[(E)-2-[4-[3,5-Bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tetrafluoroborate](/img/structure/B1496953.png)